6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine: is a chemical compound with the molecular formula C16H19N5S and a molecular weight of 313.42 g/mol It is known for its unique structure, which includes a purine base substituted with a benzylsulfanyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine typically involves the reaction of a purine derivative with benzylthiol and an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylsulfanyl group in 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the purine ring or the benzylsulfanyl group.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, DMSO
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Modified purine derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
Chemistry: 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe to investigate the mechanisms of enzyme action or as a ligand in binding studies .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are exploring its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents .
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may enhance the compound’s binding affinity to these targets, while the purine base can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
6-Benzylthio-9H-purine: Similar structure with a benzylthio group instead of benzylsulfanyl.
9-(2-Methylpropyl)-6-thiopurine: Similar structure with a thiopurine base instead of benzylsulfanyl-purine.
6-Mercaptopurine: A well-known purine derivative with a thiol group.
Uniqueness: 6-Benzylsulfanyl-9-(2-methylpropyl)purin-2-amine is unique due to the presence of both the benzylsulfanyl and 2-methylpropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
94571-97-8 |
---|---|
Molecular Formula |
C16H19N5S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H19N5S/c1-11(2)8-21-10-18-13-14(21)19-16(17)20-15(13)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,17,19,20) |
InChI Key |
NMYLQUCXBWTJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.